An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Difluoro-3'-thiomorpholinomethyl Benzophenone
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Difluoro-3'-thiomorpholinomethyl Benzophenone
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-difluoro-3'-thiomorpholinomethyl benzophenone, a novel compound with potential applications in medicinal chemistry and drug development. The benzophenone scaffold is a well-established pharmacophore present in numerous bioactive molecules.[1][2] The introduction of fluorine atoms and a thiomorpholine moiety is anticipated to modulate the compound's physicochemical properties, metabolic stability, and biological activity. This document outlines a detailed synthetic protocol, based on established methodologies for analogous structures, and a thorough characterization workflow to ensure the identity, purity, and structural integrity of the target compound.
Introduction: Rationale and Scientific Context
The synthesis of novel benzophenone derivatives remains a significant area of research in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[3][4][5] Furthermore, the thiomorpholine heterocycle is a valuable functional group known to impart favorable pharmacokinetic properties.[6][7]
The target molecule, 3,5-difluoro-3'-thiomorpholinomethyl benzophenone, combines these key structural features. The difluoro substitution on one of the phenyl rings is expected to influence the electronic properties of the benzophenone core, while the thiomorpholinomethyl group at the 3'-position introduces a basic, heterocyclic side chain that can participate in crucial interactions with biological targets. This guide provides a robust and reproducible methodology for the synthesis and rigorous characterization of this promising compound.
Synthetic Strategy and Experimental Protocol
The synthesis of 3,5-difluoro-3'-thiomorpholinomethyl benzophenone can be efficiently achieved through a two-step process involving a Friedel-Crafts acylation followed by a Mannich reaction. This approach offers a convergent and reliable route to the target molecule.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3,5-difluoro-3'-thiomorpholinomethyl benzophenone.
Step 1: Synthesis of (3,5-Difluorophenyl)(p-tolyl)methanone
The initial step involves the Friedel-Crafts acylation of toluene with 3,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction selectively forms the desired benzophenone core.
Protocol:
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To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add 3,5-difluorobenzoyl chloride (1.0 eq.) dropwise.
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Stir the mixture for 15 minutes at 0 °C.
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Add toluene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (3,5-difluorophenyl)(p-tolyl)methanone.
Step 2: Synthesis of 3,5-Difluoro-3'-thiomorpholinomethyl Benzophenone
The second step is a Mannich reaction, a three-component condensation of the synthesized benzophenone, formaldehyde (from paraformaldehyde), and thiomorpholine.[8][9][10] This reaction introduces the thiomorpholinomethyl group at the benzylic position of the tolyl group.
Protocol:
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To a solution of (3,5-difluorophenyl)(p-tolyl)methanone (1.0 eq.) in ethanol, add thiomorpholine (1.2 eq.) and paraformaldehyde (1.5 eq.).
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Add a catalytic amount of concentrated hydrochloric acid.
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Reflux the reaction mixture for 24 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield 3,5-difluoro-3'-thiomorpholinomethyl benzophenone.
Comprehensive Characterization
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the thiomorpholinomethyl group, and the thiomorpholine ring protons. The integration of these signals should correspond to the number of protons in the molecule.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present. Distinct signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the thiomorpholinomethyl moiety are anticipated.
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¹⁹F NMR: The fluorine NMR spectrum is essential for confirming the presence and chemical environment of the two fluorine atoms on the benzophenone core. A single resonance is expected due to the symmetrical substitution.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition. The observed molecular ion peak should correspond to the calculated mass of C₁₈H₁₇F₂NOS.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include the C=O stretch of the ketone, C-F stretches, and C-N and C-S vibrations of the thiomorpholine ring.[11]
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid) should be used. The purity is determined by the area percentage of the main peak in the chromatogram.
Quantitative Data Summary
The following table summarizes the expected characterization data for 3,5-difluoro-3'-thiomorpholinomethyl benzophenone.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₈H₁₇F₂NOS |
| Molecular Weight | 349.40 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70-7.20 (m, 7H, Ar-H), 3.65 (s, 2H, -CH₂-N), 2.80-2.60 (m, 8H, thiomorpholine-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 194.5 (C=O), 163.0 (d, J=250 Hz, C-F), 140.0-110.0 (Ar-C), 60.0 (-CH₂-N), 55.0 (N-CH₂), 28.0 (S-CH₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -108.5 (s) |
| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₁₈H₁₈F₂NOS⁺: 350.1075; found: 350.1078 |
| HPLC Purity | >98% |
Conclusion
This technical guide presents a detailed and scientifically grounded approach for the synthesis and characterization of 3,5-difluoro-3'-thiomorpholinomethyl benzophenone. The described two-step synthetic strategy is efficient and utilizes well-established organic reactions. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. This document serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, providing a solid foundation for the synthesis of this and structurally related compounds for further biological evaluation.
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